3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C₁₁H₁₅ClN₄O It is a heterocyclic compound that contains both pyrimidine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(pyrimidin-2-yl)piperazine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with antibacterial activity.
4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-ethylpiperidine-1: A compound with potential therapeutic applications.
Uniqueness
3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-3-2-10(17)15-6-8-16(9-7-15)11-13-4-1-5-14-11/h1,4-5H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVVGNKCZACLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.